

Comparative Analysis of CPT2 Deficiency and CACT Deficiency: A Guide for Researchers

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A detailed guide for researchers, scientists, and drug development professionals comparing Carnitine Palmitoyltransferase II (CPT2) deficiency and Carnitine-Acylcarnitine Translocase (CACT) deficiency, two critical disorders of mitochondrial long-chain fatty acid oxidation.

This guide provides an objective comparison of **CPT2** and CACT deficiencies, focusing on their roles in the fatty acid oxidation pathway, clinical manifestations, diagnostic methodologies, and management strategies. Quantitative data is summarized in tables for ease of comparison, and detailed experimental protocols are provided for key diagnostic assays.

Introduction and Biochemical Pathway

Carnitine Palmitoyltransferase II (**CPT2**) and Carnitine-Acylcarnitine Translocase (CACT) are integral components of the carnitine shuttle, a system essential for transporting long-chain fatty acids (LCFAs) across the inner mitochondrial membrane for β-oxidation.[1][2] **CPT2** deficiency is the most common inherited disorder of LCFA oxidation, while CACT deficiency is a much rarer and generally more severe condition.[2][3]

The carnitine shuttle involves three key steps:

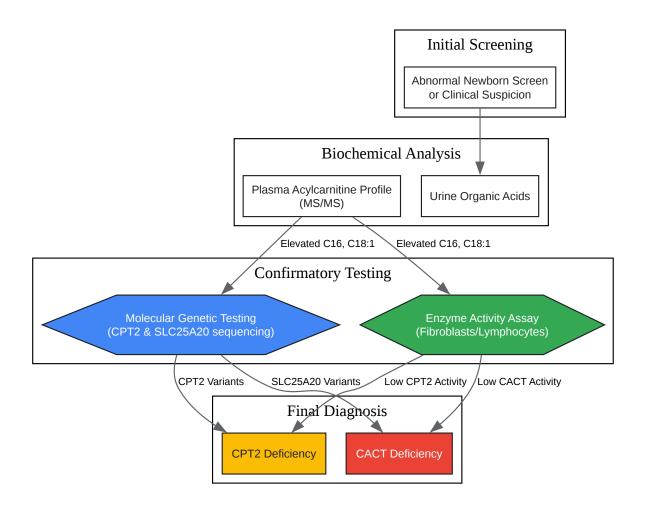
- CPT1: Located on the outer mitochondrial membrane, Carnitine Palmitoyltransferase I
 (CPT1) converts long-chain acyl-CoAs to long-chain acylcarnitines.[4][5]
- CACT: The Carnitine-Acylcarnitine Translocase (encoded by the SLC25A20 gene) transports
 these acylcarnitines across the inner mitochondrial membrane into the mitochondrial matrix



in exchange for free carnitine.[1][6]

CPT2: Located on the inner mitochondrial membrane, Carnitine Palmitoyltransferase II
 (encoded by the CPT2 gene) converts the long-chain acylcarnitines back to long-chain acyl CoAs within the matrix, releasing them for β-oxidation to produce energy.[4][7][8]

Deficiencies in either CACT or **CPT2** disrupt this pathway, leading to impaired energy production from LCFAs and the accumulation of toxic long-chain acylcarnitines.[9]



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